molecular formula C9H7N3S B1483818 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098018-91-6

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483818
CAS No.: 2098018-91-6
M. Wt: 189.24 g/mol
InChI Key: YMVVXVJIWBRBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities. The presence of the thiophene ring imparts aromatic stability and potential for electronic applications, while the pyrazole ring is often associated with various pharmacological activities.

Biochemical Analysis

Biochemical Properties

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiophene ring in the compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . These interactions highlight the compound’s potential as a modulator of enzymatic reactions and its relevance in drug design and development.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with metabolic enzymes can alter metabolic fluxes and energy production within cells, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it can inhibit cytochrome P450 enzymes by forming stable complexes with the heme group, preventing substrate binding and subsequent metabolism . Additionally, the compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These molecular interactions underline the compound’s potential as a versatile tool in biochemical research and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with metabolic enzymes and accumulation in tissues . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity, toxicity, and overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability in tissues . These factors are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications . For example, localization to the endoplasmic reticulum can facilitate interactions with cytochrome P450 enzymes, while nuclear localization can impact gene expression by interacting with transcription factors . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-aminothiophene and 2-bromothiophene share the thiophene ring structure.

    Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole share the pyrazole ring structure.

Uniqueness

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the combination of both thiophene and pyrazole rings in a single molecule. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings.

Properties

IUPAC Name

2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVVXVJIWBRBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN(N=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.